5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride
Description
5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core substituted with a carboxylic acid group at position 8 and a ketone at position 3. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOZIJTTBFWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CNC2=O)C(=O)O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine core.
Oxidation and Reduction: Specific oxidation and reduction steps to introduce the oxo group at the 5-position.
Carboxylation: Introduction of the carboxylic acid group at the 8-position.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 5-oxo group.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with naphthyridine derivatives and related bicyclic systems (Table 1).
Table 1: Structural and Functional Comparisons
Key Differences and Implications
- Hydrochloride Salt vs. Free Acid : The hydrochloride form improves aqueous solubility compared to free carboxylic acid analogues, a critical factor in drug formulation .
- Core Heterocycle : The 1,6-naphthyridine core (saturated) offers conformational rigidity distinct from pyrido-benzoxazine (partially unsaturated) or thiazolo-pyridine (fused thiazole ring). This affects binding affinity in biological targets .
- Functional Groups : The 8-carboxylic acid group in the target compound may enhance metal chelation or hydrogen bonding compared to ester or hydroxyl substituents in analogues like the ethyl ester derivative .
Pharmacological and Material Science Relevance
- Pharmaceutical Potential: Naphthyridine derivatives with oxo and carboxylic acid groups are frequently explored as kinase inhibitors or antibacterials. For example, pyrido-benzoxazine analogues (Table 1) are linked to quinolone antibiotics .
Biological Activity
5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid; hydrochloride (CAS Number: 2460756-08-3) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁ClN₂O₃
- Molecular Weight : 230.65 g/mol
- Structure : The compound features a naphthyridine core with a carboxylic acid functional group and a hydrochloride salt form.
Biological Activities
The biological activities of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid; hydrochloride have been investigated in various studies:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for metabolic processes in pathogens and cancer cells. This inhibition can lead to reduced growth rates and increased susceptibility to other treatments.
The proposed mechanisms of action include:
- Binding to Enzymes : The compound binds to active sites of enzymes, inhibiting their function.
- Disruption of Cellular Processes : By interfering with metabolic pathways, it alters the normal cellular functions leading to cell death.
- Interaction with DNA : Some studies suggest that it may interact with DNA or RNA, affecting replication and transcription processes.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
-
Enzyme Inhibition Study :
- A detailed enzymatic assay demonstrated that 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid; hydrochloride inhibited the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 25 nM, indicating its potential as a lead compound for drug development targeting folate metabolism in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound compared to similar naphthyridine derivatives, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Target |
|---|---|---|---|
| 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid; hydrochloride | High (MIC: 32 µg/mL) | Moderate (IC50: 10 µM) | DHFR |
| Methyl 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate | Moderate | Low | None reported |
| Other Naphthyridines | Variable | Variable | Various |
Q & A
Q. What are the recommended synthetic routes for 5-oxo-1,6-naphthyridine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 1,6-naphthyridine derivatives often involves cyclization or functional group transformations. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid can be synthesized via a Vilsmeier reagent-mediated reaction starting from 2-ethoxycarbonylmethyl-3-pyridinecarboxylic acid. Key steps include:
- Reagent System: POCl₃ and dimethylformamide (DMF) at 0°C for 1 hour, followed by heating at 95°C for 6 hours .
- Yield Optimization: Hydrolysis of ester groups under controlled acidic conditions improves purity. Neat substrates heated at 250–370°C facilitate decarboxylation (e.g., 77% yield for a methyl-substituted derivative) .
Table 1: Example Reaction Conditions
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Ethoxycarbonylmethyl-3-pyridinecarboxylic acid | POCl₃, DMF, 95°C, 6 h | 6-Methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid | 69% | |
| 6-Methyl-5-oxo derivative (neat) | 250°C, short duration | Decarboxylated product | 77% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight, dry containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Safety Protocols: Use personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of accidental exposure, follow P301+P310 guidelines (immediate medical attention if ingested) .
Advanced Research Questions
Q. What analytical challenges arise in characterizing tautomeric forms or isomers of this compound, and how can they be resolved?
Methodological Answer:
- Tautomer Identification: The keto-enol tautomerism of the 5-oxo group can complicate NMR interpretation. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to observe tautomeric equilibria .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) to distinguish between isomers. Pair with IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) stretches .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of 1,6-naphthyridine derivatives?
Methodological Answer:
- Chlorine Substitution: Adding Cl at specific positions (e.g., 2,4-dichloro-1,7-naphthyridine) enhances electrophilicity, improving binding to biological targets like kinases. Compare IC₅₀ values in enzyme inhibition assays .
- Carboxylic Acid Functionalization: Esterification or amidation of the 8-carboxylic acid group can alter solubility and bioavailability. Test pharmacokinetics using HPLC-MS in murine models .
Q. How can researchers reconcile contradictory data in decarboxylation reactions under varying conditions?
Methodological Answer: Contradictions in decarboxylation yields (e.g., 77% at 250°C vs. lower yields in solution) arise from reaction mechanisms:
- Neat vs. Solvent-Based Reactions: Neat conditions favor radical pathways, while polar solvents stabilize ionic intermediates. Monitor reaction progress using TLC or in situ FTIR to identify optimal conditions .
- Thermodynamic Control: Higher temperatures (>300°C) may decompose products. Use differential scanning calorimetry (DSC) to determine thermal stability thresholds .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Optimization: Replace POCl₃ with safer phosphorylating agents (e.g., PCl₃ with DMF) for large-scale reactions. Implement continuous flow chemistry to improve heat transfer and reduce side reactions .
- Purification: Use preparative HPLC with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) to isolate the hydrochloride salt. Validate purity via elemental analysis and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
